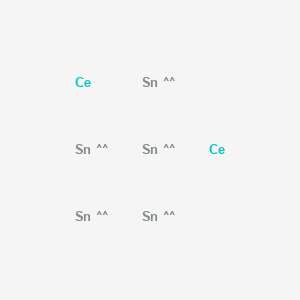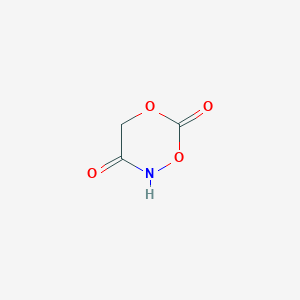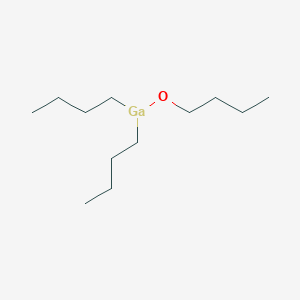![molecular formula C12H17NSSi B14317783 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole CAS No. 111981-96-5](/img/structure/B14317783.png)
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotrimethylsilane and subsequent reduction with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of Grignard reagents and paraformaldehyde is also common in industrial settings .
化学反応の分析
Types of Reactions
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorotrimethylsilane, lithium aluminum hydride, borane-tetrahydrofuran, and Grignard reagents . Reaction conditions vary but often involve controlled temperatures and specific catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in selective reactions. The benzothiazole ring can interact with various enzymes and receptors, influencing biological pathways .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
4-(2-Acetylamino-1-(trimethylsilyloxy)ethyl)phenol, trimethylsilyl ether: Similar in structure and used in similar applications.
Uniqueness
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a trimethylsilyl group. This combination provides both stability and reactivity, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
111981-96-5 |
|---|---|
分子式 |
C12H17NSSi |
分子量 |
235.42 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17NSSi/c1-9(15(2,3)4)12-13-10-7-5-6-8-11(10)14-12/h5-9H,1-4H3 |
InChIキー |
VAAWAVWJXSYNHU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2S1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


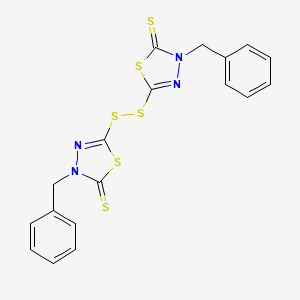
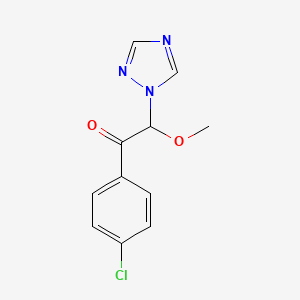
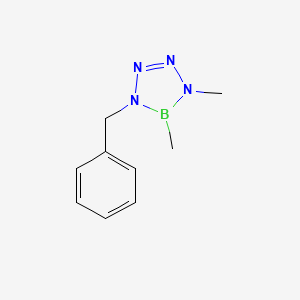
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
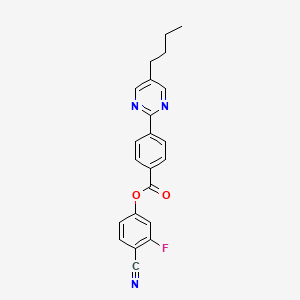
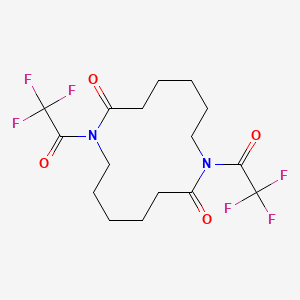

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
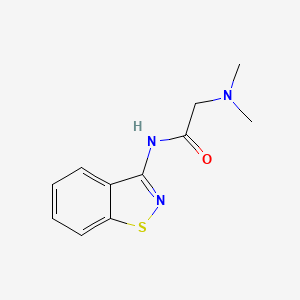
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
